6-(4-Chlorophenyl)hex-5-yn-1-ol
Description
Properties
Molecular Formula |
C12H13ClO |
|---|---|
Molecular Weight |
208.68 g/mol |
IUPAC Name |
6-(4-chlorophenyl)hex-5-yn-1-ol |
InChI |
InChI=1S/C12H13ClO/c13-12-8-6-11(7-9-12)5-3-1-2-4-10-14/h6-9,14H,1-2,4,10H2 |
InChI Key |
YICDSXMBUCNLOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CCCCCO)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications and Gaps
Synthetic Challenges : The free hydroxyl group in this compound may hinder regioselective annulations, necessitating protective group strategies .
Hazard Data : Toxicity profiles for this compound remain uncharacterized; extrapolation from analogs suggests moderate risks .
Applications: Potential in medicinal chemistry (e.g., as a DHFR inhibitor precursor) warrants further study .
Preparation Methods
Standard Protocol
The Sonogashira reaction between 4-chlorophenyl halides (bromide or iodide) and pent-4-yn-1-ol is the most direct route. Key steps include:
-
Catalytic System : PdCl₂(PPh₃)₂ (5 mol%) and CuI (10 mol%) in a 1:2 Pd:Cu ratio.
-
Solvent/Base : Triethylamine (TEA) or diisopropylamine (DIPA) in tetrahydrofuran (THF).
-
Conditions : Reflux at 80–100°C under inert atmosphere (N₂ or Ar) for 12–24 hours.
-
Combine 4-chlorophenyl bromide (2.0 mmol), PdCl₂(PPh₃)₂ (0.1 mmol), CuI (0.2 mmol), and TEA (7 mL) in THF (7 mL).
-
Add pent-4-yn-1-ol (2.4 mmol) and reflux for 3 hours.
-
Filter through Celite, concentrate, and purify via silica gel chromatography (hexanes/EtOAc = 3:1).
Green Solvent Adaptation
Replacing toxic solvents like DMF with N-hydroxyethylpyrrolidone (HEP) improves sustainability without compromising efficiency.
-
Catalyst : Pd(DPPF)Cl₂ (3 mol%) under copper-free conditions.
-
Conditions : 60°C for 3 hours in HEP, achieving >95% conversion.
Photo-Induced Copper-Catalyzed Alkynylation
Methodology
A copper(I)-mediated approach under visible light enables room-temperature synthesis:
Key Advantages :
Sequential Alkyne Elongation and Functionalization
Stepwise Synthesis
For substrates sensitive to direct coupling, a two-step strategy is employed:
-
Alkyne Formation : Couple 4-chlorophenylacetylene with 5-bromo-1-pentanol using Pd/Cu catalysts.
-
Deprotection : Remove silyl or acetyl protecting groups (e.g., TBAF in THF).
-
React 4-chlorophenylacetylene (1.5 equiv) with 5-bromo-1-pentanol (1.0 equiv) using PdCl₂(PPh₃)₂ (5 mol%) and CuI (10 mol%) in DIPA.
-
Stir at 50°C for 24 hours, then treat with TBAF to deprotect the alcohol.
Iron Tricarbonyl-Mediated Cyclization
Niche Application
Though less common, iron complexes facilitate alkyne cyclization for polycyclic intermediates:
Yield : <50% due to competing side reactions.
Comparative Analysis of Methods
| Method | Catalyst | Conditions | Yield | Key Advantage |
|---|---|---|---|---|
| Sonogashira (Standard) | Pd/Cu | Reflux, 12–24 h | 70–85% | High reliability |
| Sonogashira (Green) | Pd(DPPF)Cl₂ | 60°C, 3 h in HEP | >95% | Environmentally friendly |
| Copper/Photo-Induced | CuI/L1 | RT, 32 h, blue LEDs | 60–75% | Cost-effective, mild conditions |
| Sequential Elongation | Pd/Cu + TBAF | 50°C, 24 h | 65–78% | Suitable for sensitive substrates |
| Iron Cyclization | Fe(CO)₅ | 130°C, 12 h | <50% | Forms complex architectures |
Mechanistic Insights
Sonogashira Reaction Pathway:
-
Oxidative addition of aryl halide to Pd(0).
-
Transmetallation with copper-acetylide.
-
Reductive elimination to form C–C bond.
Q & A
Basic: What synthetic methodologies are employed to prepare 6-(4-Chlorophenyl)hex-5-yn-1-ol?
Methodological Answer:
Synthesis typically involves organometallic coupling reactions. For example, alkyne intermediates are generated via Sonogashira coupling between 4-chlorophenyl halides and terminal alkynes. Protection of the hydroxyl group (e.g., using silyl ethers like TMSCl) prevents unwanted side reactions during alkynylation. Subsequent deprotection yields the target alcohol. Reaction conditions (e.g., THF as solvent, controlled temperature) and stoichiometric ratios of reagents like butyllithium and chlorotrimethylsilane are critical for optimizing yield .
Basic: How is this compound characterized structurally and chemically?
Methodological Answer:
Characterization relies on:
- Nuclear Magnetic Resonance (NMR): H and C NMR identify functional groups (e.g., alkyne protons at δ 1.8–2.5 ppm, aromatic protons from the chlorophenyl group).
- Infrared (IR) Spectroscopy: Confirms the presence of -OH (~3200–3600 cm) and alkyne C≡C (~2100–2260 cm).
- Mass Spectrometry (MS): High-resolution MS (exact mass 220.0463 Da) verifies molecular formula and isotopic patterns .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
Based on analogs (e.g., 6-(4-methoxyphenyl)hex-5-yn-1-ol):
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
- Respiratory Protection: Use NIOSH-certified respirators (e.g., P95) if aerosolization occurs.
- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes. Store in a cool, ventilated area away from oxidizers .
Advanced: How does this compound interact with nicotinic acetylcholine receptors (nAChRs)?
Methodological Answer:
The compound acts as a partial agonist/antagonist at α4β2 nAChRs. Experimental approaches include:
- Radioligand Binding Assays: Compete with H-epibatidine to measure affinity (K values).
- Electrophysiology: Oocyte voltage-clamp studies quantify EC and efficacy (% ACh response).
- Molecular Docking: Models predict interactions with receptor residues (e.g., Tyr126 in β2 subunits). Structural analogs like Sazetidine-A show subtype selectivity, suggesting the chlorophenyl group enhances receptor desensitization .
Advanced: What challenges arise in crystallizing this compound for X-ray diffraction?
Methodological Answer:
Crystallization challenges include:
- Hydrogen Bonding: The hydroxyl group forms strong O-H∙∙∙O/N bonds, but the alkyne’s linear geometry disrupts packing.
- Polymorphism: Solvent choice (e.g., EtOH vs. DCM) influences crystal lattice formation.
- Data Refinement: Use SHELXL for small-molecule refinement. Twinning or disorder requires iterative cycles of least-squares minimization and Fourier analysis .
Advanced: How do structural modifications (e.g., halogen substitution) affect the compound’s bioactivity?
Methodological Answer:
Structure-Activity Relationship (SAR) Studies:
- Chlorine Position: 4-Chlorophenyl enhances lipophilicity (logP) and receptor binding vs. para-substituted analogs.
- Alkyne vs. Alkene: Replacing the alkyne with an alkene reduces metabolic stability but increases solubility.
- Hydroxyl Group: Methylation (-OH → -OMe) abolishes hydrogen-bonding capacity, reducing affinity by ~50% .
Advanced: What analytical strategies resolve enantiomers of this compound?
Methodological Answer:
- Chiral Chromatography: Use columns with cellulose tris(3,5-dimethylphenylcarbamate) and hexane/isopropanol mobile phases.
- Circular Dichroism (CD): Compare Cotton effects at 220–250 nm to assign absolute configuration.
- Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively esterify one enantiomer .
Advanced: How does this compound influence neurotransmitter release in synaptic models?
Methodological Answer:
- Microdialysis: Measure dopamine/acetylcholine release in striatal slices upon compound perfusion.
- Calcium Imaging: Fluorescent dyes (e.g., Fluo-4) track Ca influx in presynaptic terminals.
- Knockout Models: α4β2 nAChR-null mice show abolished responses, confirming target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
